Cas no 920206-53-7 (1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazine)

1-3-(4-エトキシフェニル)-3H-1,2,3トリアゾロ[4,5-d]ピリミジン-7-イル-4-(4-メトキシベンゾイル)ピペラジンは、高度に特異的な生化学的活性を示す複素環式化合物です。その特徴的な構造は、1,2,3-トリアゾロピリミジンコアとベンゾイル置換ピペラジンから構成され、優れた分子認識能を有します。特に、4-エトキシフェニル基と4-メトキシベンゾイル基の導入により、標的タンパク質との親和性が向上しています。本化合物は、酵素阻害剤としての応用が期待され、高い選択性と安定性を兼ね備えています。また、その特異的な電子特性は、創薬研究におけるリード化合物としての価値を高めています。

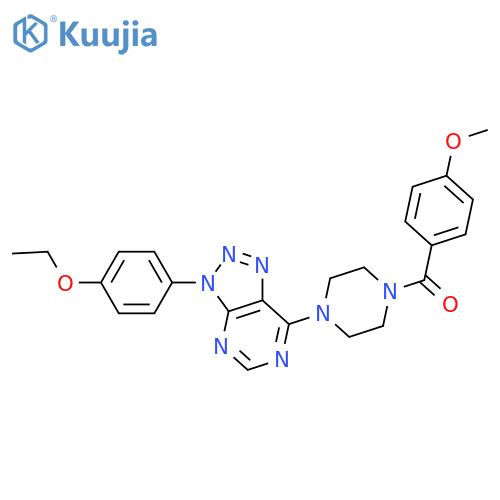

920206-53-7 structure

商品名:1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazine

CAS番号:920206-53-7

MF:C24H25N7O3

メガワット:459.500404119492

CID:5496547

1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazine 化学的及び物理的性質

名前と識別子

-

- [4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone

- 1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazine

-

- インチ: 1S/C24H25N7O3/c1-3-34-20-10-6-18(7-11-20)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)17-4-8-19(33-2)9-5-17/h4-11,16H,3,12-15H2,1-2H3

- InChIKey: PNWFWYCLNVKZSV-UHFFFAOYSA-N

- ほほえんだ: C(N1CCN(C2=NC=NC3N(C4=CC=C(OCC)C=C4)N=NC=32)CC1)(C1=CC=C(OC)C=C1)=O

1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2865-1119-10μmol |

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |

920206-53-7 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2865-1119-5μmol |

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |

920206-53-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2865-1119-2mg |

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |

920206-53-7 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2865-1119-75mg |

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |

920206-53-7 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2865-1119-20mg |

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |

920206-53-7 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2865-1119-5mg |

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |

920206-53-7 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2865-1119-30mg |

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |

920206-53-7 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2865-1119-10mg |

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |

920206-53-7 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2865-1119-50mg |

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |

920206-53-7 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2865-1119-1mg |

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |

920206-53-7 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazine 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

920206-53-7 (1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazine) 関連製品

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量